molecular formula C7H5F2NO2S B13710168 2,6-Difluoro-4-nitrothioanisole

2,6-Difluoro-4-nitrothioanisole

Cat. No.: B13710168
M. Wt: 205.18 g/mol
InChI Key: GWSBQXUBGJBRAP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H5F2NO2S It is a derivative of thioanisole, where the aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-nitrothioanisole typically involves the nitration of 2,6-difluorothioanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-nitrothioanisole can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 2,6-difluoro-4-aminothioanisole.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

2,6-Difluoro-4-nitrothioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-nitrothioanisole depends on the specific application. In chemical reactions, the nitro group and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or as a precursor in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-nitroanisole: Similar structure but with an oxygen atom instead of sulfur.

    2,6-Dimethyl-4-nitrothioanisole: Similar structure but with methyl groups instead of fluorine atoms.

Uniqueness

2,6-Difluoro-4-nitrothioanisole is unique due to the presence of both fluorine atoms and a nitro group on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H5F2NO2S

Molecular Weight

205.18 g/mol

IUPAC Name

1,3-difluoro-2-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3

InChI Key

GWSBQXUBGJBRAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

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